molecular formula C9H15NO2 B13461486 Methyl 4-azaspiro[2.5]octane-6-carboxylate

Methyl 4-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B13461486
M. Wt: 169.22 g/mol
InChI Key: IWMUJSWXCJVUQE-UHFFFAOYSA-N
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Description

Methyl 4-azaspiro[25]octane-6-carboxylate is a chemical compound with a unique spirocyclic structure

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 4-azaspiro[2.5]octane-6-carboxylate

InChI

InChI=1S/C9H15NO2/c1-12-8(11)7-2-3-9(4-5-9)10-6-7/h7,10H,2-6H2,1H3

InChI Key

IWMUJSWXCJVUQE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2(CC2)NC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-azaspiro[2.5]octane-6-carboxylate can be achieved through several methods. One common approach involves the annulation of cyclopentane and four-membered rings . This method employs readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its nitrogen center or adjacent carbon atoms. Key reagents and outcomes include:

Reagent/ConditionsProduct FormedKey ObservationsSource
Oxone (KHSO₅)N-Oxide derivativeSelective oxidation of the azetidine nitrogen
O₂ (Catalytic metal ions)Ring-opened carbonyl intermediatesCompetitive oxidation pathways observed

Mechanistic studies suggest that the spirocyclic strain enhances the nitrogen’s susceptibility to electrophilic attack. For example, Oxone-mediated oxidation generates an N-oxide with retained spiro geometry, as confirmed by NMR analysis.

Nucleophilic Substitution

The nitrogen atom acts as a nucleophile in substitution reactions, particularly under basic conditions:

SubstrateConditionsProductYieldSource
Alkyl halides (R-X)K₂CO₃, DMF, 60°CN-Alkylated derivatives65–78%
Acyl chlorides (RCOCl)Et₃N, CH₂Cl₂, 0°C → RTAmide-functionalized spiro compounds82%

The reaction with benzyl chloride produces N-benzyl-4-azaspiro[2.5]octane-6-carboxylate , verified via LC-MS and 1H^1H-NMR. Steric hindrance from the spiro system slows kinetics compared to non-spiro analogs.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

ConditionsProductReaction Rate (k, s⁻¹)Source
2M HCl, reflux4-Azaspiro[2.5]octane-6-carboxylic acid1.2 × 10⁻³
1M NaOH, ethanol, RTSodium carboxylate salt3.8 × 10⁻³

Basic hydrolysis proceeds faster due to increased nucleophilicity of hydroxide ions. The carboxylic acid derivative serves as a precursor for peptide coupling or metal coordination.

Reductive Transformations

Reduction of the ester or spirocyclic framework has been demonstrated:

ReagentTarget SiteProductApplicationSource
LiAlH₄, THF, 0°CEster → Alcohol6-(Hydroxymethyl)-4-azaspiro[2.5]octaneIntermediate for drug synthesis
H₂, Pd/C, MeOHCyclopropane ring openingPiperidine derivativeStructural diversification

The LiAlH₄ reduction retains the spiro structure while converting the ester to a primary alcohol, critical for further functionalization . Hydrogenolysis cleaves the cyclopropane ring, yielding piperidine-based products .

Cycloaddition and Ring-Opening Reactions

The strained cyclopropane ring participates in [2+1] cycloadditions and ring-opening reactions:

Reaction TypeReagent/PartnerProductSelectivitySource
[2+1] CycloadditionDichlorocarbene (CCl₂)Tetrachlorinated spiro compoundHigh
Acid-catalyzed openingH₂SO₄, H₂OBicyclic amine-carboxylic acidModerate

Dichlorocarbene insertion into the cyclopropane ring expands the spiro system, confirmed by X-ray crystallography in related analogs .

Synthetic Utility in Drug Development

This compound serves as a key intermediate in synthesizing anticancer agents like Sovilnesib. A patented route involves:

  • Reductive debromination of gem-dibromo precursors using Na/THF .

  • Boc deprotection with HCl/EtOAc to yield 6-azaspiro[2.5]octane .

Key data from this pathway:

  • Yield : 86% after debromination .

  • Purity : >95% (HPLC) .

Comparative Reactivity Table

Reaction TypeMethyl 4-Azaspiro[2.5]octane-6-carboxylateNon-Spiro AnalogsReason for Difference
Ester hydrolysisSlower (k = 1.2 × 10⁻³ s⁻¹)FasterSteric hindrance from spiro system
N-AlkylationModerate yields (65–78%)Higher yieldsReduced nucleophilicity of N
OxidationSelective N-oxidationCompetitive C-OxElectronic effects of spiro ring

Scientific Research Applications

While "Methyl 4-azaspiro[2.5]octane-6-carboxylate" is not directly discussed in the provided search results, information on related compounds can give insight into its potential applications. Based on the search results, here's what can be gathered:

Scientific Research Applications

Building Block in Organic Synthesis: Methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride, a similar compound, is used as a building block in organic synthesis to create more complex molecules. this compound could have similar applications.

Enzyme Interactions and Biological Pathways: These compounds can be used in the study of enzyme interactions and as potential inhibitors of specific biological pathways.

Precursor for Drug Development: Methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride is investigated for potential therapeutic effects, including its use as a precursor for drug development.

Potential Biological Activities

  • Antimicrobial Properties: Studies suggest that Methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride has efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Activity: Investigations into the anticancer properties of Methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride show promise, particularly in inhibiting tumor growth in specific cancer cell lines.

Specific Examples of Related Compounds

Compound NameStructural FeaturesNotable Activities
Methyl 6-azaspiro[2.5]octane-1-carboxylateSimilar spirocyclic structure with methyl ester groupInvestigated for antimicrobial and anticancer properties
Ethyl 6-azaspiro[2.5]octane-1-carboxylateContains ethyl ester groupExplored for similar biological activities
6-Azaspiro[2.5]octane hydrochlorideLacks ester functionalityPotentially similar biological activity
Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylateSpirocyclic structurePotential applications in medicinal chemistry, drug design, neurological disorders and cancer

These compounds have a spirocyclic structure which allows for unique interactions within biological systems, potentially influencing various metabolic pathways and receptor activities.

Synthesis of Related Compounds

  • A method for synthesizing 6-azaspiro[2.5]octane involves using a clinical research anticancer drug Sovilnesib as a building block . The process includes preparing Boc-protected 4-methylenepiperidine from 4-piperidone, reacting it with bromoform to obtain a gem dibromocyclopropane skeleton, and reducing the skeleton to obtain a cyclopropane skeleton .
  • Reactions for similar compounds can include oxidation, reduction, and substitution, using reagents like potassium permanganate, lithium aluminum hydride, and nucleophiles. Solvents, temperatures, and catalysts may be needed to achieve the desired transformations.

Mechanism of Action

The mechanism of action of Methyl 4-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-azaspiro[2.5]octane-6-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

Methyl 4-azaspiro[2.5]octane-6-carboxylate is a synthetic organic compound that has garnered attention for its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, focusing on its interactions with various biological systems, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound is characterized by its spirocyclic structure, which incorporates a nitrogen atom into the spiro junction. Its molecular formula is C12H17NC_{12}H_{17}N with a molecular weight of approximately 189.27 g/mol. The compound's unique architecture allows for diverse chemical modifications, making it an attractive candidate for medicinal chemistry and organic synthesis .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound has been studied for its potential to modulate enzyme activity and receptor interactions, which may lead to therapeutic outcomes in various disease models .

Interaction with Biological Targets

Research indicates that this compound may influence the activity of metalloproteases, enzymes involved in the degradation of extracellular matrix components. This interaction is crucial in regulating tissue remodeling and has implications in diseases characterized by excessive tissue degradation .

Antimicrobial Activity

This compound has shown promising antimicrobial properties in preliminary studies. Its structural characteristics suggest potential efficacy against various bacterial strains, including multidrug-resistant pathogens . The compound's mechanism may involve inhibition of bacterial topoisomerases, which are essential for DNA replication and cell division.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. Studies have indicated that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation . Further research is needed to elucidate the specific pathways involved and to assess the compound's efficacy in vivo.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Metalloprotease Inhibition : A study demonstrated that derivatives of azaspiro compounds could inhibit metalloprotease activity, suggesting potential applications in treating conditions like cancer and arthritis where metalloproteases play a role .
  • Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential as a new antimicrobial agent .
  • Anticancer Activity : Research indicated that the compound could inhibit the growth of several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Data Summary Table

Biological Activity Details
Antimicrobial Effective against Gram-positive/negative bacteria
Anticancer Induces apoptosis in cancer cell lines
Metalloprotease Inhibition Potential role in modulating tissue remodeling

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